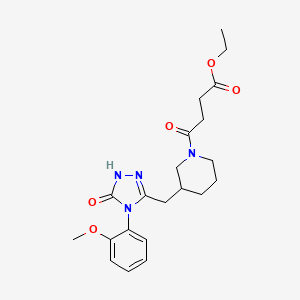

![molecular formula C14H16FNO2S B2512520 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-59-2](/img/structure/B2512520.png)

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

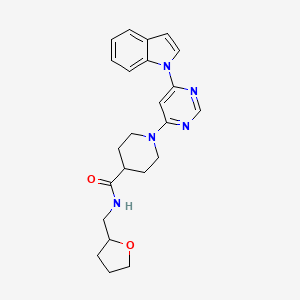

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as AZD3783, is a novel compound that has been developed as a potential treatment for various neurological disorders. The compound belongs to the class of bicyclic azabicyclooctanes and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Molecular Recognition and Complexation

Research on spherical shape complementarity emphasizes the importance of molecular recognition in the complexation of noncharged organic guests by specific hosts, such as p-sulfonatocalix[4]arene. The study of bicyclic azoalkanes, including derivatives similar to the compound of interest, demonstrated high binding constants attributed to the spherical shape complementarity between the guest and the conical cavity offered by the host. This finding underscores the potential of these structures in designing molecular recognition systems (Bakirci, Koner, & Nau, 2005).

Synthesis and Chemical Transformations

Another aspect of research involves the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from specific reactions, presenting a method to obtain structures with potential pharmacological properties. This synthesis pathway highlights the versatility of azabicyclo compounds in chemical transformations and their applications in developing new therapeutic agents (Gregory, Bullock, & Chen, 1985).

Fluorination Techniques

The development of new fluorination techniques using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts showcases the relevance of these compounds in site-selective fluorination of organic substrates. This research not only advances the understanding of fluorination processes but also opens up new possibilities for the selective introduction of fluorine atoms into complex molecules, enhancing their pharmacological properties (Lal, 1993).

Antibacterial and β-lactamase Inhibitory Activity

The synthesis of carbapenems with a sulfonyl group in the C-6 side-chain from azabicyclo compounds, including 7-azabicyclo derivatives, has been explored. These compounds have shown good antibacterial activity and potent β-lactamase inhibitory activity, highlighting their potential in antibiotic development (Tamura et al., 1987).

Host-Guest Chemistry

Studies on the complexation behavior and kinetics of azabicyclo[2.2.2]oct-2-ene derivatives provide insights into host-guest chemistry and supramolecular interactions. Such research underscores the utility of these compounds in understanding and designing supramolecular systems for various applications, including sensing and catalysis (Nau & Wang, 2002).

Propriétés

IUPAC Name |

8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2S/c1-10-9-11(15)5-8-14(10)19(17,18)16-12-3-2-4-13(16)7-6-12/h2-3,5,8-9,12-13H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJAYNSOJLXIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

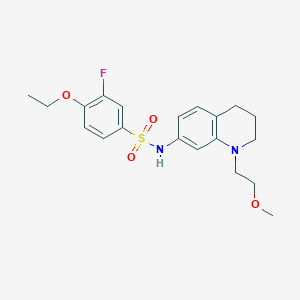

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

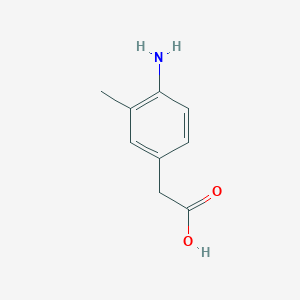

![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)

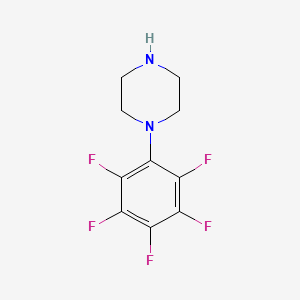

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)

![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)

![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)